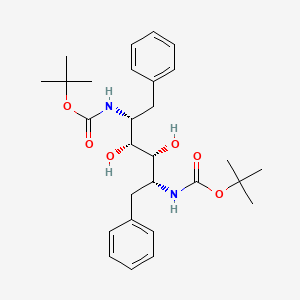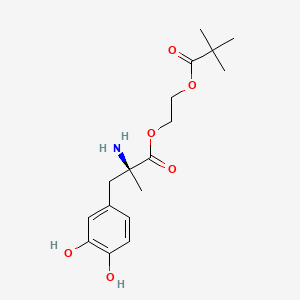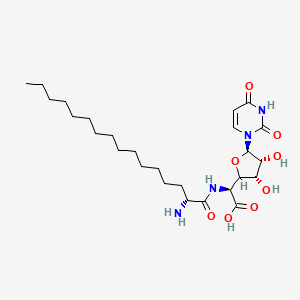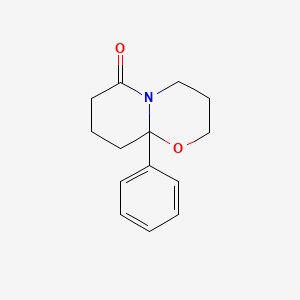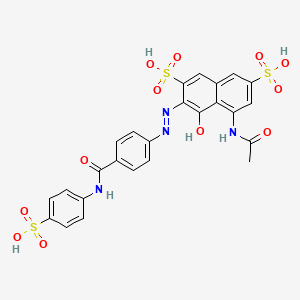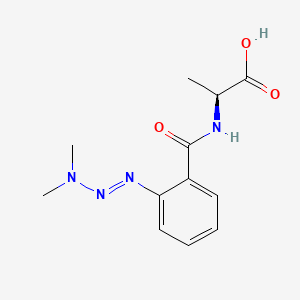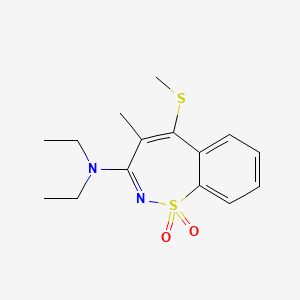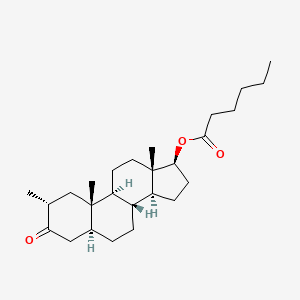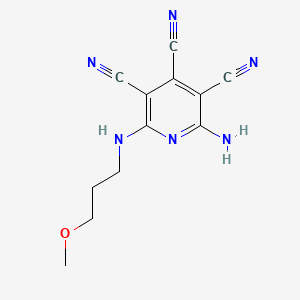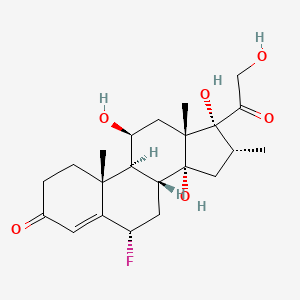![molecular formula C9H15NO2 B12790031 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester CAS No. 1541-27-1](/img/structure/B12790031.png)
7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
The synthesis of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a strong base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to changes in biological pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar compounds include:
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid methyl ester: This compound has a similar bicyclic structure but differs in the ester group attached to the carboxylic acid.
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester: This compound has an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions.
7-Azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester:
These comparisons highlight the unique aspects of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, particularly its rigid structure and specific reactivity, which make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
1541-27-1 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3 |
Clé InChI |
OUTFGWXEJGNNGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


